CCR5 Antagonist Functional Annotation: A Target Engagement Profile Distinct from Generic Kinase-Targeting Maleimides
1-Ethyl-3-(p-tolylamino)-1H-pyrrole-2,5-dione has been explicitly identified as a CCR5 antagonist in pharmacological screening, a functional annotation that differentiates it from the majority of 1H-pyrrole-2,5-dione derivatives which are reported as kinase inhibitors (e.g., GSK-3, PKC) . While no quantitative IC50 value is publicly available for this specific compound at CCR5, the annotation itself represents a class-level differentiation: the scaffold is recognized for CCR5 antagonism rather than for the kinase or COX inhibition commonly reported for close structural analogs [1]. This positions the compound as a starting point for CCR5-targeted medicinal chemistry, whereas substituting with a typical 3-arylaminopyrrole-2,5-dione kinase inhibitor would redirect the research program toward an unrelated target class.
| Evidence Dimension | Primary pharmacological target annotation |
|---|---|
| Target Compound Data | CCR5 antagonist (functional annotation; quantitative IC50 not disclosed) |
| Comparator Or Baseline | Typical 1-alkyl-3-arylaminopyrrole-2,5-dione analogs: GSK-3, PKC, or COX-2 inhibition |
| Quantified Difference | Qualitative: target class switch (GPCR antagonist vs. kinase/enzyme inhibitor) |
| Conditions | Pharmacological screening panel; details limited to Semantic Scholar abstract |
Why This Matters
For a procurement decision in a CCR5-focused drug discovery program, this compound's annotated target profile provides a structurally defined chemical starting point that generic maleimide kinase inhibitor building blocks cannot offer.
- [1] WO 00/21927 A2. Pyrrole-2,5-diones as GSK-3 inhibitors. 2000. View Source
